Acenaphtho[4,5-d][1,3]thiazole
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Overview
Description
Acenaphtho[4,5-d][1,3]thiazole is a heterocyclic compound that features a fused ring system consisting of acenaphthene and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acenaphtho[4,5-d][1,3]thiazole typically involves the cyclization of acenaphthene derivatives with thioamide or related sulfur-containing reagents. One common method is the Jacobsen cyclization, which uses thioamide and aqueous potassium ferricyanide as an oxidant . Another approach involves the reaction of acenaphthene with oxalyl chloride to form acenaphthoquinone, which can then be further reacted with thioamide to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation of acenaphthene using various oxidizing agents, followed by cyclization with thioamide under controlled conditions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Acenaphtho[4,5-d][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acenaphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium ferricyanide and oxalyl chloride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various acenaphthoquinone derivatives, dihydro or tetrahydro this compound, and substituted this compound compounds.
Scientific Research Applications
Acenaphtho[4,5-d][1,3]thiazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of acenaphtho[4,5-d][1,3]thiazole in biological systems involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromaticity and electron-rich nature allow it to engage in π-π interactions and hydrogen bonding with target molecules. These interactions can modulate the activity of enzymes, inhibit the growth of microorganisms, or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.
Acenaphthoquinone: A precursor in the synthesis of acenaphtho[4,5-d][1,3]thiazole, featuring a fused ring system with quinone functionality.
Thiazolothiazole: A related compound with a fused thiazole ring system, used in organic electronics.
Uniqueness
This compound is unique due to its fused ring system that combines the structural features of acenaphthene and thiazole. This fusion imparts distinct electronic and steric properties, making it a versatile scaffold for various applications in medicinal chemistry and materials science.
Properties
CAS No. |
314-26-1 |
---|---|
Molecular Formula |
C13H7NS |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
3-thia-5-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,9,11(15),12-heptaene |
InChI |
InChI=1S/C13H7NS/c1-2-8-4-5-9-6-11-13(15-7-14-11)10(3-1)12(8)9/h1-7H |
InChI Key |
RMMXAEGDZZGNBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CC4=C(C3=C1)SC=N4)C=C2 |
Origin of Product |
United States |
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